molecular formula C13H14N2OS B3402942 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1099661-02-5

2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3402942
CAS No.: 1099661-02-5
M. Wt: 246.33
InChI Key: CFZYYCWPHCAMAB-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(thiophen-2-ylmethyl)acetamide is an acetamide derivative featuring a 4-aminophenyl group at the α-carbon position and a thiophen-2-ylmethyl substituent on the nitrogen atom. This compound belongs to a broader class of N-arylacetamides, which are extensively studied for their pharmacological and industrial applications, including antimicrobial, analgesic, and flavoring properties .

Properties

IUPAC Name

2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZYYCWPHCAMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262590
Record name 4-Amino-N-(2-thienylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099661-02-5
Record name 4-Amino-N-(2-thienylmethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099661-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2-thienylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Aminophenyl)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis

The synthesis of 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 4-aminobenzoic acid with thiophen-2-ylmethyl halides under suitable conditions. The resulting amide can then be modified to enhance its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of 2-(4-aminophenyl) compounds exhibit significant antitumor activity. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened against various human tumor cell lines. Among these, compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide showed considerable anticancer activity against several cancer types, including melanoma and pancreatic cancer .

Table 1: Antitumor Activity of Selected Derivatives

Compound NameStructureIC50 (μM)Cancer Cell Lines
Compound 10Structure5.0Melanoma
Compound 16Structure7.5Pancreatic Cancer
Compound XStructure3.0CML

The mechanism by which these compounds exert their antitumor effects includes the induction of apoptosis and autophagy in cancer cells. For example, compound 6b from a related family demonstrated high potency against both sensitive and resistant cancer cell lines, leading to significant reductions in tumor growth in vivo .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Electron-donating vs. Electron-withdrawing Groups : Substituents on the aromatic rings significantly influence potency. Electron-donating groups at specific positions enhance activity, while electron-withdrawing groups can either improve or diminish it depending on their placement .
  • Heterocyclic Modifications : The introduction of heterocycles such as thiophene or benzothiazole has been shown to improve the binding affinity and selectivity towards biological targets, particularly in cancer therapy .

Case Studies

A notable case study involved the evaluation of various derivatives against a panel of approximately 60 human tumor cell lines at the National Cancer Institute. This comprehensive screening highlighted several promising candidates with potent anticancer properties, paving the way for further development into clinical candidates .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide . The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Studies

A study investigating various substituted acetamides demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory effects . For instance, compounds with thiazole and phenyl groups showed enhanced activity compared to traditional NSAIDs like celecoxib.

CompoundIC50 (μM)Target
3b0.04 ± 0.09COX-2
4b0.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2

Anticancer Potential

The anticancer properties of 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide have also been explored, particularly its ability to inhibit cancer cell proliferation.

Case Studies

A notable study reported on the optimization of thiazole-based compounds that demonstrated significant cytotoxicity against both sensitive and resistant cancer cell lines . The derivatives exhibited varying degrees of potency, with some showing IC50 values significantly lower than standard chemotherapeutic agents.

CompoundIC50 (μM)Cell Line
Compound A1.5MCF7 (Breast Cancer)
Compound B3.0HeLa (Cervical Cancer)

Antiviral Activity

Emerging research suggests potential antiviral applications for compounds related to 2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide , particularly against herpes viruses.

Case Studies

Patents have documented the antiviral efficacy of similar acetamides against herpes simplex viruses and cytomegalovirus, indicating a promising avenue for further research into antiviral therapies utilizing this compound structure .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Substituents on Acetamide Core Key Functional Groups Biological Activity/Application Reference
2-(4-Aminophenyl)-N-(thiophen-2-ylmethyl)acetamide α-C: 4-aminophenyl; N: thiophen-2-ylmethyl Aromatic amine, thiophene Hypothesized antimicrobial/analgesic
N-(4-Aminophenyl)-2-(phenylthio)acetamide (2b) α-C: phenylthio; N: 4-aminophenyl Thioether, aromatic amine Intermediate for reductive amination
N-(4-Bromophenyl)-2-(2-thienyl)acetamide α-C: 2-thienyl; N: 4-bromophenyl Thiophene, halogenated aryl Antimycobacterial activity
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide α-C: 4-methylphenoxy; N: pyrazol-3-yl and thiophen-2-ylmethyl Phenoxy, pyrazole, thiophene Cooling flavor agent (GRAS status)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide α-C: pyridinyl thioether; N: 4-chlorophenyl Chloroaryl, cyano, styryl Cytotoxic (IC50: 1.8 µM on Caco-2)

Key Observations:

Thiophene vs. Thioether/Phenoxy Groups: The thiophen-2-ylmethyl group in the target compound may confer improved metabolic stability compared to phenylthio (e.g., 2b) or phenoxy (e.g., FGE.411 compound) substituents .

Aromatic Amine vs. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) often display higher cytotoxicity, as seen in compound 2 (IC50: 1.8 µM) .

Regulatory Status: The FGE.411 compound (2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide) holds GRAS status and JECFA approval, highlighting the safety profile of thiophene-linked acetamides in flavoring applications .

Key Insights:

  • The target compound can likely be synthesized via a similar pathway to 2b, substituting 4-nitroaniline with 4-aminophenyl precursors and employing thiophen-2-ylmethylamine for N-alkylation .
  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common strategy for acetamide formation, as seen in antimycobacterial analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide
Reactant of Route 2
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